2-Phenylpyrrolidine
Overview
Description
2-Phenylpyrrolidine is an organic compound with the molecular formula C10H13N. It is a derivative of pyrrolidine, where a phenyl group is attached to the second carbon of the pyrrolidine ring. This compound is known for its chiral properties and can exist in both levorotatory and dextrorotatory forms .
Mechanism of Action
Mode of Action
It has been studied as a dopamine d3 receptor selective ligand . This suggests that 2-Phenylpyrrolidine may interact with dopamine receptors, potentially influencing neurotransmission and neural activity .
Biochemical Pathways
Given its potential interaction with dopamine receptors, it may influence dopaminergic pathways . These pathways play crucial roles in various physiological processes, including motor control, reward, and reinforcement .
Pharmacokinetics
Its water solubility and vapor pressure suggest that it may have good bioavailability .
Result of Action
This compound has been shown to be effective in treating neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease . It may also be effective at preventing aldehyde toxicity mediated by the enzyme acetaldehyde dehydrogenase 2 (ALDH2) .
Biochemical Analysis
Biochemical Properties
2-Phenylpyrrolidine plays a significant role in biochemical reactions by interacting with the tropomyosin receptor, a protein found on the surface of muscle cells. This interaction prevents calcium ions from binding to tropomyosin, thereby inhibiting muscle contraction . Additionally, this compound has been shown to interact with the enzyme acetaldehyde dehydrogenase 2 (ALDH2), preventing aldehyde toxicity .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to have neuroprotective effects in models of ischemic brain injury, suggesting its potential in improving cognitive functions . Furthermore, this compound has been shown to inhibit the mitochondrial permeability transition pore (mPTP) in cardiomyocytes, thereby reducing cell death during myocardial ischemia reperfusion .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It interacts with the tropomyosin receptor to inhibit muscle contraction and with ALDH2 to prevent aldehyde toxicity . Additionally, it inhibits the mPTP by targeting cyclophilin D (CypD), a key modulator of mPTP opening .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under room temperature and dark conditions . Long-term studies have shown that it maintains its neuroprotective and cardioprotective effects over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rat models of ischemic brain injury, higher doses of this compound have been associated with improved cognitive functions . At high doses, there may be potential toxic or adverse effects, although specific data on toxicity thresholds are limited .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as ALDH2. It affects metabolic flux by preventing aldehyde toxicity, which is crucial for maintaining cellular homeostasis
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its ability to cross the blood-brain barrier has been demonstrated in animal models, indicating its potential for central nervous system applications . The compound’s localization and accumulation in specific tissues are influenced by these interactions.
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm and mitochondria. It targets the tropomyosin receptor on muscle cells and interacts with mitochondrial proteins such as CypD . These interactions are crucial for its inhibitory effects on muscle contraction and mPTP opening.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylpyrrolidine can be synthesized through various methods. One common approach involves the reaction of 3-chloropropylamine with aromatic aldehydes to form imines, which are then reduced to yield 2-substituted pyrrolidines . Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of 2-phenyl-1-pyrroline. This process involves the use of palladium-supported catalysts such as Pd/C or Pd/Al2O3, which facilitate the dehydrogenation of 2-phenyl-1-pyrroline to 2-phenylpyrrole .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylpyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-phenylpyrrole.
Reduction: The compound can be reduced to form different derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Palladium-supported catalysts (Pd/C or Pd/Al2O3) are commonly used for the oxidation of this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various alkyl halides and aryl halides can be used under basic conditions.
Major Products:
Oxidation: 2-Phenylpyrrole.
Reduction: Various reduced derivatives of this compound.
Substitution: Substituted pyrrolidines with different functional groups.
Scientific Research Applications
2-Phenylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Industry: It is used in the preparation of inhibitors for enzymes like ubiquitin-specific protease 19 (USP19).
Comparison with Similar Compounds
Pyrrolidine: The parent compound without the phenyl group.
2-Phenyl-1-pyrroline: A precursor in the synthesis of 2-Phenylpyrrolidine.
2-Phenylpyrrole: An oxidation product of this compound.
Uniqueness: this compound is unique due to its chiral properties and its ability to interact with specific molecular targets, making it valuable in medicinal chemistry and therapeutic applications .
Properties
IUPAC Name |
2-phenylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10-11H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTDHSGANMHVIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40903061 | |
Record name | NoName_3649 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40903061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-64-0 | |
Record name | 1006-64-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-phenylpyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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